1-(4-Chlorophenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid
Overview
Description
1-(4-Chlorophenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 4-methylsulfanylphenylmethyl group, along with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the 4-chlorophenylsulfonyl group: The piperazine intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the 4-chlorophenylsulfonyl group.
Attachment of the 4-methylsulfanylphenylmethyl group: The resulting compound is further reacted with 4-methylthiobenzyl chloride under basic conditions to attach the 4-methylsulfanylphenylmethyl group.
Formation of the oxalic acid salt: Finally, the compound is treated with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methylsulfanyl groups are key functional groups that interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)sulfonyl-4-phenylpiperazine: Lacks the methylsulfanyl group, which may result in different reactivity and biological activity.
4-(4-Chlorophenylsulfonyl)piperazine: Lacks the phenylmethyl group, which may affect its overall properties and applications.
Uniqueness
1-(4-Chlorophenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid is unique due to the presence of both the 4-chlorophenylsulfonyl and 4-methylsulfanylphenylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S2.C2H2O4/c1-24-17-6-2-15(3-7-17)14-20-10-12-21(13-11-20)25(22,23)18-8-4-16(19)5-9-18;3-1(4)2(5)6/h2-9H,10-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVMMSASSYZGQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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